2-(Methylsulfinyl)-1-(2-thienyl)ethanone
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Overview
Description
2-(Methylsulfinyl)-1-(2-thienyl)ethanone is an organic compound that features a thienyl group attached to an ethanone backbone with a methylsulfinyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfinyl)-1-(2-thienyl)ethanone typically involves the reaction of 2-thiophenecarboxaldehyde with methylsulfinyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfinyl)-1-(2-thienyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfoxide group to a sulfide.
Substitution: The thienyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated or nitrated thienyl derivatives.
Scientific Research Applications
2-(Methylsulfinyl)-1-(2-thienyl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Methylsulfinyl)-1-(2-thienyl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways, resulting in various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(Methylthio)-1-(2-thienyl)ethanone: Similar structure but with a methylthio group instead of a methylsulfinyl group.
2-(Methylsulfonyl)-1-(2-thienyl)ethanone: Contains a methylsulfonyl group, which is a higher oxidation state compared to the methylsulfinyl group.
Uniqueness
2-(Methylsulfinyl)-1-(2-thienyl)ethanone is unique due to the presence of the methylsulfinyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The sulfoxide functional group can participate in specific oxidation and reduction reactions, making it a versatile intermediate in synthetic chemistry.
Properties
CAS No. |
109991-30-2 |
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Molecular Formula |
C7H8O2S2 |
Molecular Weight |
188.3 g/mol |
IUPAC Name |
2-methylsulfinyl-1-thiophen-2-ylethanone |
InChI |
InChI=1S/C7H8O2S2/c1-11(9)5-6(8)7-3-2-4-10-7/h2-4H,5H2,1H3 |
InChI Key |
OQLIBYCXBFTLKX-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)CC(=O)C1=CC=CS1 |
Origin of Product |
United States |
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